Teicoplanin A2-4

Description

Properties

IUPAC Name |

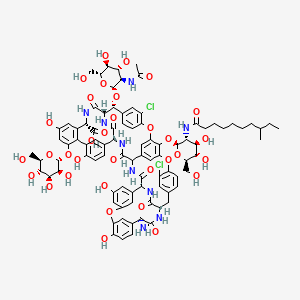

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPOYQQCANXEDC-WNTLLCOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1893.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91032-37-0 | |

| Record name | Teicoplanin A2-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEICOPLANIN A2-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Q83MG55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Teicoplanin A2-4 in Actinoplanes teichomyceticus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Teicoplanin A2-4, a clinically significant glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. Teicoplanin is a last-resort treatment for severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document details the genetic organization, enzymatic steps, and regulatory networks involved in its production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Teicoplanin Biosynthetic Gene Cluster (tei)

The biosynthesis of teicoplanin is orchestrated by a large biosynthetic gene cluster (tei or tcp), spanning approximately 73-89 kbp in the genome of Actinoplanes teichomyceticus.[2][3][4] This cluster encodes a suite of enzymes responsible for precursor synthesis, peptide assembly, and a series of complex tailoring reactions. The cluster also contains genes for regulation, export, and self-resistance.[3][5] The tei cluster is organized into at least nine polygenic and nine monogenic transcriptional units.[6][7]

Core Biosynthesis of the Teicoplanin Aglycone

The biosynthesis of the teicoplanin aglycone, the heptapeptide core, is a multi-stage process involving the synthesis of non-proteinogenic amino acid precursors, their assembly by a non-ribosomal peptide synthetase (NRPS) complex, and subsequent oxidative cross-linking.

Precursor Biosynthesis

Teicoplanin's heptapeptide backbone is composed of several non-proteinogenic amino acids, the synthesis of which is a critical first step. These include 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). The biosynthesis of these precursors involves a series of enzymatic modifications of primary metabolites. For instance, 3,5-Dpg is derived from acetate.[8] The amino acids L-valine, L-isoleucine, and L-leucine serve as precursors for the fatty acid side chains that characterize the different components of the Teicoplanin A2 complex.[9]

Heptapeptide Assembly via Non-Ribosomal Peptide Synthetase (NRPS)

The assembly of the linear heptapeptide is carried out by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3][10] This machinery is composed of four proteins (Tcp9-Tcp12) that are organized into seven modules.[10] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[3] The domains within each NRPS module include:

-

Adenylation (A) domain: Selects and activates the cognate amino acid as an aminoacyl-AMP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of the current module and the growing peptide chain attached to the previous module.[3]

-

Epimerization (E) domain: Found in certain modules, it converts L-amino acids to their D-isomers.[11]

The central steps in teicoplanin biosynthesis involve peptide synthesis by the NRPS followed by cyclization of the linear peptide precursor by cytochrome P450 (Oxy) enzymes.[10]

Oxidative Cross-Linking and Halogenation

Following the assembly of the linear heptapeptide on the NRPS scaffold, a series of crucial tailoring reactions occur.

-

Halogenation: The halogenase Tei8* is responsible for the chlorination of two tyrosine residues at positions 2 and 6 of the heptapeptide backbone.[8] This chlorination likely occurs while the amino acids are bound to the NRPS complex.[8]

-

Oxidative Cross-linking: A set of cytochrome P450 monooxygenases (OxyA, OxyB, OxyC, and OxyE) catalyze the oxidative cross-linking of the aromatic side chains of the heptapeptide.[10][12] This intricate series of reactions forms the rigid, pocket-like structure of the aglycone, which is essential for its antibiotic activity.[10] The order of these cross-linking events is critical for the correct folding of the molecule.

Maturation of this compound: Glycosylation and Acylation

The teicoplanin aglycone undergoes further modifications, including glycosylation and acylation, to yield the final active teicoplanin complex. The Teicoplanin A2 complex consists of five major components (A2-1 to A2-5) that differ in their N-acyl side chains.[13][14]

-

Glycosylation: Two glycosyltransferases, tGtfA and tGtfB, are responsible for attaching sugar moieties to the heptapeptide core.[3][4] These enzymes attach N-acetylglucosamine (GlcNAc) to amino acids at positions 4 and 6.[3] Orf1 and Orf10* have been identified as the glycosyltransferases that attach UDP-(N-acetyl)-glucosamine to 3-chloro-beta-hydroxytyrosine-6 and 4-hydroxyphenylglycine-4 of the aglycone, respectively.[2]

-

Acylation: The final step in the biosynthesis of the Teicoplanin A2 complex is the attachment of a fatty acid side chain to the glucosamine moiety. The acyltransferase Orf11* (Tei11*) catalyzes this reaction, transferring various acyl groups from their corresponding acyl-CoA donors.[2] The nature of the attached fatty acid determines the specific A2 component produced.[13][14]

Regulation of Teicoplanin Biosynthesis

The production of teicoplanin is tightly regulated at the transcriptional level by cluster-situated regulatory genes. The key players in this regulatory cascade are:

-

Tei15*: A StrR-like transcriptional activator that directly controls the expression of the majority of the tei biosynthetic genes.[6][7]

-

Tei16: A LuxR-family regulator that appears to control the expression of tei15.[6][7][15]

This hierarchical regulatory system ensures that the energetically expensive production of teicoplanin is initiated at the appropriate time in the bacterial life cycle.[6] Both regulators seem to work synergistically to activate the majority of teicoplanin biosynthesis genes.[6]

Quantitative Data on Teicoplanin Biosynthesis

The following tables summarize key quantitative data related to teicoplanin production and the enzymes involved in its biosynthesis.

Table 1: Teicoplanin Production Titers in Actinoplanes teichomyceticus

| Strain / Condition | Titer (mg/L) | Reference |

| Wild Type (ATCC 31121) in various media | 0 - 25 | [6] |

| Mutant strain in flask culture | 300 | [1] |

| Mutant strain in 5-L fermenter | 500 | [1] |

| Mutant strain with optimized medium (pilot scale) | 1,500 | [7] |

| Protoplast-derived clones | 334.9 - 511.3 | [16] |

| General production range | 100 - 3,100 | [4] |

Table 2: Composition of Teicoplanin A2 Complex in a Commercial Product (Targocid®)

| Component | Percentage of Total A2 Complex | Reference |

| T-A2-1 | 6.0% | [2] |

| T-A2-2 | 58.3% | [2] |

| T-A2-3 | 7.3% | [2] |

| T-A2-4 | 14.4% | [2] |

| T-A2-5 | 14.0% | [2] |

Table 3: Kinetic Parameters of Glycosyltransferases Involved in Glycopeptide Biosynthesis

| Enzyme | Substrate | Product | kcat (min-1) | Reference |

| GtfB | Vancomycin aglycone | Desvancosaminyl-vancomycin | 17 | [17] |

| GtfB | Teicoplanin aglycone | Glucosylated teicoplanin aglycone | ≤ 0.3 | [17] |

| GtfE | Vancomycin aglycone | Desvancosaminyl-vancomycin | 60 | [17] |

| GtfE | Teicoplanin aglycone | Glucosylated teicoplanin aglycone | 20 | [17] |

Note: GtfB and GtfE are from the vancomycin and chloroeremomycin biosynthetic pathways but have been shown to act on the teicoplanin aglycone, providing insights into the kinetics of these types of reactions.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the teicoplanin biosynthetic pathway. These are intended as a guide and would require optimization for specific laboratory conditions.

Gene Knockout in Actinoplanes teichomyceticus (General Approach)

-

Design of Guide RNAs (gRNAs): Design two gRNAs flanking the gene of interest to induce double-strand breaks and subsequent deletion of the gene.

-

Vector Construction: Clone the gRNAs into a suitable CRISPR-Cas9 expression vector for actinomycetes. This vector should also contain a selection marker.

-

Protoplast Transformation: Prepare protoplasts of A. teichomyceticus and transform them with the CRISPR-Cas9 vector via polyethylene glycol (PEG)-mediated transformation.

-

Selection of Transformants: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.

-

Screening for Deletions: Screen the resulting colonies by PCR using primers that anneal outside the targeted gene region. A smaller PCR product compared to the wild type indicates a successful deletion.

-

Curing of the CRISPR Plasmid: To obtain a marker-free mutant, the CRISPR-Cas9 plasmid can be cured by growing the mutant strain in the absence of selection pressure.

Heterologous Expression of Teicoplanin Biosynthetic Genes

Heterologous expression in a more genetically tractable host, such as Streptomyces coelicolor, is a common strategy to characterize the function of biosynthetic genes.[1]

-

Gene Cloning: Clone the gene of interest from the tei cluster into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong, constitutive, or inducible promoter.

-

Transformation of Streptomyces: Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation.

-

Cultivation and Product Analysis: Cultivate the recombinant Streptomyces strain under conditions that favor secondary metabolite production.

-

Extraction and Analysis: Extract the culture broth and/or mycelium with a suitable organic solvent. Analyze the extracts for the presence of the expected product or intermediate using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro Assay for Glycosyltransferase Activity

In vitro assays are crucial for characterizing the enzymatic activity and substrate specificity of the tailoring enzymes.

-

Protein Expression and Purification: Express the glycosyltransferase gene (e.g., tGtfA or tGtfB) in E. coli as a tagged protein (e.g., with a His-tag) and purify it using affinity chromatography.

-

Assay Mixture: Prepare a reaction mixture containing:

-

Purified glycosyltransferase

-

Teicoplanin aglycone (substrate)

-

UDP-N-acetylglucosamine (sugar donor)

-

Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors like MgCl2)

-

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).

-

Product Detection and Quantification: Analyze the reaction mixture by HPLC to separate the glycosylated product from the substrate. The identity of the product can be confirmed by MS. The amount of product formed over time can be used to determine kinetic parameters.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in teicoplanin biosynthesis research.

Biosynthetic Pathway of Teicoplanin A2

Caption: Overview of the Teicoplanin A2 biosynthetic pathway.

Regulatory Cascade of Teicoplanin Biosynthesis

Caption: Regulatory cascade controlling teicoplanin biosynthesis.

Experimental Workflow for Characterizing a Biosynthetic Gene

Caption: Workflow for functional characterization of a teicoplanin gene.

References

- 1. Heterologous Expression Reveals Ancient Properties of Tei3—A VanS Ortholog from the Teicoplanin Producer Actinoplanes teichomyceticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 3. Exploring modular reengineering strategies to redesign the teicoplanin non-ribosomal peptide synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104066747A - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of heterologous promoters for genetic analysis of Actinoplanes teichomyceticus--Producer of teicoplanin, drug of last defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. CN106589075B - Purification method of teicoplanin - Google Patents [patents.google.com]

- 10. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 11. WO2013068517A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 12. Determination of teicoplanin concentration in serum using a bioassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. New test: Teicoplanin Assay | Synnovis [synnovis.co.uk]

- 16. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

Navigating the Challenges of Teicoplanin A2-4 Formulation: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Teicoplanin A2-4

This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a principal active component of the glycopeptide antibiotic Teicoplanin. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of drug formulations, offering key data, detailed experimental methodologies, and visual representations of workflows to facilitate further investigation and application.

This compound, a member of the Teicoplanin A2 complex, exhibits broad-spectrum activity against Gram-positive bacteria. However, its complex structure presents challenges in formulation development, making a comprehensive understanding of its solubility and stability profiles paramount for ensuring therapeutic efficacy and safety.

Solubility Profile of this compound

The solubility of this compound is a critical determinant of its bioavailability and formulation design. While extensive quantitative data for the isolated A2-4 component is limited in publicly available literature, existing studies on the Teicoplanin complex provide valuable insights.

Qualitative Solubility:

This compound is known to be soluble in several organic solvents. This characteristic is crucial for the preparation of stock solutions and for certain analytical procedures.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

Quantitative Solubility of the Teicoplanin Complex:

Quantitative solubility data is primarily available for the entire Teicoplanin complex. These values offer a foundational understanding for formulation development.

Table 2: Quantitative Solubility of the Teicoplanin Complex

| Solvent | Concentration | Reference |

| Water | 10 mg/mL | |

| Phosphate-Buffered Saline (PBS) pH 7.2 | ~0.25 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~0.15 mg/mL |

It is important to note that the solubility of Teicoplanin components can be influenced by factors such as pH and temperature. Further dedicated studies on the isolated this compound are necessary to establish a precise and comprehensive solubility profile.

Stability of this compound

The stability of this compound is a critical quality attribute that can impact its therapeutic potency and safety. Degradation of the molecule can lead to loss of efficacy and the formation of potentially harmful impurities.

The Teicoplanin complex is susceptible to degradation through hydrolysis, particularly under acidic conditions. Studies have also indicated that the molecule can undergo oxidation and dechlorination.

A notable study on the stability of Teicoplanin in a 5% dextrose intravenous infusion demonstrated that the drug remains chemically stable for at least six days when stored at 4°C. Furthermore, Teicoplanin has been shown to be stable when added to pediatric parenteral nutrition solutions.

Experimental Protocols

The following sections outline detailed methodologies for conducting solubility and stability studies on this compound, based on established principles and techniques reported in the literature.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Solvent Systems: Prepare a range of relevant aqueous and organic solvents. For aqueous systems, use buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each solvent in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to sediment. Separate the supernatant from the undissolved solid by centrifugation at a high speed, followed by careful filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.

Stability Study: Forced Degradation

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

-

Thermal Degradation: Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 60-80°C).

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis:

-

Assay of this compound: Quantify the remaining concentration of the parent drug to determine the extent of degradation.

-

Impurity Profiling: Monitor the formation of degradation products. The peak areas of the degradation products can be used to assess their relative amounts.

-

Mass Balance: Ensure that the sum of the assay of the parent drug and the impurities is close to 100% to account for all degradation products.

-

Kinetic Analysis: Plot the natural logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each stress condition.

-

Visualizing Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for Determining the Equilibrium Solubility of this compound.

Caption: Workflow for Forced Degradation Stability Study of this compound.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While qualitative data provides a solid starting point, the need for comprehensive quantitative studies on the isolated A2-4 component is evident. The detailed experimental protocols and visual workflows presented herein offer a robust framework for researchers to conduct further investigations. A more profound understanding of these physicochemical properties will undoubtedly accelerate the development of stable and effective formulations of this important antibiotic, ultimately benefiting patients worldwide.

Spectroscopic Analysis of Teicoplanin A2-4 for Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin is a complex glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections. It consists of a mixture of five major lipoglycopeptide components, designated A2-1 through A2-5, which share the same peptide core but differ in the fatty acid side chain attached to a glucosamine residue.[1] Teicoplanin A2-4, specifically, is characterized by the presence of an 8-methyldecanoyl N-acyl group.[1] Accurate identification and quantification of individual components like A2-4 are critical for quality control, pharmacokinetic studies, and drug development. This guide provides an in-depth overview of the core spectroscopic techniques—namely Mass Spectrometry (MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the analysis of this compound. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development efforts.

Physicochemical and Spectroscopic Properties

The accurate identification of this compound relies on its unique physicochemical properties and spectroscopic fingerprint. Due to its structural similarity to component A2-5, chromatographic separation is essential prior to spectroscopic analysis.

| Property | Data | Reference(s) |

| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [2][3][4] |

| Molecular Weight | 1893.7 g/mol | [2][3][4] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO, DMF, methanol, and ethanol | [3] |

| UV Wavelength (HPLC) | 220 nm or 279 nm | [5][6][7] |

Table 1: Physicochemical Properties of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the separation and quantification of teicoplanin components. The distinct hydrophobicities of the different fatty acid side chains allow for their separation on a reverse-phase column.

Experimental Protocol: HPLC-UV Analysis

This protocol is a composite based on established methods for teicoplanin analysis.[5][7][8]

-

Sample Preparation:

-

Accurately weigh and dissolve the teicoplanin reference standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

For plasma or serum samples, perform protein precipitation by adding acetonitrile (e.g., in a 1:3 sample-to-solvent ratio).

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant for injection. An internal standard (e.g., polymyxin B) may be added prior to precipitation for improved quantitative accuracy.[5][7]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of sodium dihydrogen phosphate (NaH₂PO₄) buffer and acetonitrile (e.g., 78:22, v/v), with the pH adjusted to be acidic.[5][7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different teicoplanin A2 components based on their retention times relative to a reference standard.

-

Quantification is achieved by integrating the peak area for this compound and comparing it against a calibration curve constructed from standards of known concentrations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity for the identification and quantification of this compound, especially in complex biological matrices. It allows for the confirmation of molecular weight and the generation of specific fragmentation patterns.

Quantitative Data: Mass Spectrometry

This compound and A2-5 are isomers and are often analyzed together. The precursor and product ions listed below are used for their specific detection in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Value (m/z) | Ion Type | Reference(s) |

| Precursor Ion | 947.7 | [M+2H]²⁺ | [9] |

| Product Ion 1 | 330.1 | Quantitative Ion | [9] |

| Product Ion 2 | 203.9 | Qualitative/Confirmatory Ion | [9] |

| Alternative Ion | 968.78412 | [M+HCOOH+H]²⁺ (doubly charged adduct) | [10] |

Table 2: LC-MS/MS Parameters for this compound/A2-5 Identification.

Experimental Protocol: LC-MS/MS Analysis

This protocol is synthesized from validated methods for teicoplanin quantification.[9][10][11]

-

Sample Preparation:

-

Follow the same sample preparation and protein precipitation steps as described for the HPLC-UV protocol. Dilute the final supernatant with mobile phase if necessary.

-

-

LC Conditions:

-

LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A suitable reverse-phase column (e.g., Hypersil Gold C8 or Agilent SB C18).[9][12]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then return to initial conditions for re-equilibration.

-

Column Temperature: 35-40 °C.

-

-

MS Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Spray Voltage: ~3.5-4.0 kV.

-

Sheath Gas / Drying Gas Temperature: 300-325 °C.

-

Nebulizer Gas Pressure: ~35 psi.

-

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set the instrument to monitor the transitions listed in Table 2. Optimize collision energy (CE) and fragmentor voltage (FV) for each transition to maximize signal intensity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of molecules. While detailed, assigned ¹H and ¹³C NMR data specifically for the isolated this compound component are not widely published, NMR has been instrumental in studying the teicoplanin complex as a whole. Biosynthetic studies have used ¹³C-labeled glucose to trace the origins of the carbon atoms in the teicoplanin backbone and its sugar moieties, confirming the derivation of specific amino acids from precursors like acetate and tyrosine.[13][14] For definitive identification of a novel or uncharacterized sample as this compound, 2D NMR experiments (such as COSY, HSQC, and HMBC) on a purified fraction would be required to assign the full spin system and confirm the structure of the 8-methyldecanoyl side chain.

Visualized Workflows and Relationships

To clarify the relationships and analytical processes, the following diagrams are provided.

Caption: Relationship of Teicoplanin A2 components.

Caption: General workflow for spectroscopic identification.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. toku-e.com [toku-e.com]

- 4. glpbio.com [glpbio.com]

- 5. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. doc.rero.ch [doc.rero.ch]

- 11. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Biosynthetic studies of the glycopeptide teicoplanin by (1)H and (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Teicoplanin A2-4: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide details the historical discovery and subsequent isolation of Teicoplanin A2-4, a key component of the Teicoplanin glycopeptide antibiotic complex. It provides a comprehensive overview of the methodologies employed, from the initial fermentation and extraction to the fine-resolution chromatographic separation of the individual A2 components.

Discovery and Producing Organism

Teicoplanin was first discovered in the mid-1970s by researchers at the Lepetit Research Laboratories in Italy. The antibiotic complex was isolated from the fermentation broth of a novel actinomycete strain, identified as Actinoplanes teichomyceticus. This microorganism, found in a soil sample from India, produces a mixture of closely related glycopeptide antibiotics. The initial crude extract, termed "teichomycin," was later renamed Teicoplanin.

The Teicoplanin complex consists of three main groups of factors: A1, A2, and A3. The most significant of these is the Teicoplanin A2 complex, which accounts for the majority of the antibiotic activity. This A2 complex is itself a mixture of five structurally similar compounds, designated A2-1 through A2-5, which differ only in the structure of the fatty acid side chain attached to their glucosamine moiety. This compound is one of these five critical components.

Overall Isolation and Purification Workflow

The industrial production and isolation of Teicoplanin, and specifically its A2-4 component, follows a multi-step process designed to separate the antibiotic complex from the fermentation broth and then resolve its individual components.

Detailed Experimental Protocols

Fermentation and Initial Extraction

The production of Teicoplanin begins with the submerged fermentation of Actinoplanes teichomyceticus. While specific industrial fermentation media are proprietary, typical laboratory-scale production involves complex media rich in carbohydrates and nitrogen sources.

Protocol for Initial Recovery:

-

Mycelial Removal: The fermented broth is first treated to separate the mycelial biomass. This is typically achieved by adjusting the pH to an alkaline value (e.g., pH 11.0) to aid in flocculation, followed by filtration using a filter press or centrifugation.

-

Adsorption: The clarified broth is then passed through a column packed with a non-ionic polymeric adsorbent resin, such as Amberlite XAD-7 or Diaion HP-20. The Teicoplanin complex adsorbs to the resin.

-

Washing: The column is washed with water to remove salts and hydrophilic impurities.

-

Elution: The Teicoplanin complex is eluted from the resin using an organic solvent mixture, typically aqueous acetone or aqueous methanol.

-

Concentration: The eluate is concentrated under vacuum to remove the organic solvent, yielding a crude Teicoplanin precipitate.

Chromatographic Separation of this compound

The separation of the individual Teicoplanin A2 components is the most challenging step and relies on high-performance liquid chromatography (HPLC). This is often a two-step process involving an initial separation of the A2 complex followed by a high-resolution separation of its five subcomponents.

Protocol for Preparative HPLC Separation:

-

Isolation of the A2 Complex: The crude Teicoplanin is dissolved and subjected to preparative reverse-phase HPLC.

-

Column: A C18 silica gel column (e.g., 50 x 250 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium phosphate or acetate).

-

Detection: UV at 280 nm.

-

Procedure: Fractions corresponding to the main Teicoplanin A2 peak are collected.

-

-

Isolation of the A2-4 Subcomponent: The collected A2 fractions are pooled, concentrated, and subjected to a second, higher-resolution preparative HPLC.

-

Column: A high-efficiency C18 column with a smaller particle size (e.g., 5 µm).

-

Mobile Phase: A shallow, isocratic or very slow gradient elution is employed to achieve baseline separation of the five A2 components. A typical mobile phase might be a mixture of acetonitrile and 25 mM ammonium acetate buffer (e.g., 18:82 v/v) at a controlled pH.

-

Flow Rate: Optimized for maximum resolution, typically in the range of 10-20 mL/min for semi-preparative columns.

-

Procedure: The peak corresponding to this compound is carefully collected. The collected fraction is then desalted and lyophilized to yield the purified component.

-

Quantitative Data and Purity

The yield and purity of Teicoplanin and its components vary significantly based on the fermentation conditions and the efficiency of the purification process. The following table provides representative data for the separation of the A2 complex.

| Parameter | Value | Reference |

| Teicoplanin A2 Complex (% of total) | 80 - 90% | |

| Teicoplanin A3 Complex (% of total) | < 10% | |

| Teicoplanin A1 Complex (% of total) | < 10% |

The relative abundance of the five major components within a typical Teicoplanin A2 complex is summarized below.

| Component | Relative Abundance (%) |

| Teicoplanin A2-1 | ~15% |

| Teicoplanin A2-2 | ~30% |

| Teicoplanin A2-3 | ~20% |

| This compound | ~15% |

| Teicoplanin A2-5 | ~20% |

Mechanism of Action

Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is central to its efficacy against Gram-positive bacteria.

This compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of nascent peptidoglycan precursors. This binding sterically hinders the two key enzymes responsible for cell wall construction:

-

Transglycosylase: This enzyme is responsible for elongating the glycan chains.

-

Transpeptidase: This enzyme is responsible for cross-linking the peptide side chains.

By preventing these processes, Teicoplanin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This targeted action makes it a powerful therapeutic agent against a range of Gram-positive pathogens.

Teicoplanin A2-4: A Technical Guide to its Antiviral Activity Against Enveloped Viruses

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teicoplanin, a glycopeptide antibiotic traditionally used against serious Gram-positive bacterial infections, has emerged as a promising broad-spectrum antiviral agent.[1][2] Comprising a complex of five major lipoglycopeptide structures (A2-1 to A2-5), Teicoplanin exhibits significant in vitro activity against a range of enveloped viruses, including coronaviruses, filoviruses, and retroviruses.[3] Its primary mechanism of action involves inhibiting viral entry into the host cell by targeting the host endosomal protease, Cathepsin L (CTSL).[4][5] This action prevents the necessary proteolytic cleavage of viral surface glycoproteins, a critical step for membrane fusion and the release of the viral genome. This guide provides a comprehensive overview of the quantitative antiviral data, the molecular mechanisms of action, and detailed experimental protocols relevant to the study of Teicoplanin's antiviral properties.

Mechanism of Antiviral Action

Teicoplanin's principal antiviral effect is not directed at the virus itself but at a host-cell factor crucial for the lifecycle of many enveloped viruses. The drug primarily acts as an inhibitor of viral entry.[1][6]

2.1 Inhibition of Cathepsin L (CTSL)

Many enveloped viruses, including SARS-CoV, MERS-CoV, Ebola virus, and SARS-CoV-2, utilize the host cell's endocytic pathway to gain entry.[1][5] After binding to a cell surface receptor (e.g., ACE2 for SARS-CoV-2), the virus-receptor complex is internalized into an endosome. For the viral genome to be released into the cytoplasm, the viral envelope must fuse with the endosomal membrane. This fusion process is often triggered by the proteolytic cleavage of the viral surface glycoproteins (e.g., the Spike protein in coronaviruses) by host proteases within the late endosome/lysosome.[4]

Teicoplanin specifically inhibits the enzymatic activity of Cathepsin L, a key cysteine protease located in these compartments.[4][5][6] By blocking CTSL, Teicoplanin prevents the essential priming of the viral glycoprotein, thereby halting the fusion process and trapping the virus within the endosome, effectively neutralizing the infection at an early stage.[1] This mechanism is supported by findings that the cleavage site for CTSL is highly conserved among various coronaviruses, suggesting a broad applicability of Teicoplanin.[4][5]

2.2 Other Proposed Mechanisms

While CTSL inhibition is the most well-documented mechanism, some studies suggest additional modes of action. Certain Teicoplanin derivatives have been shown to inhibit the binding of the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) to the ACE2 receptor, suggesting a potential to block viral attachment, a step prior to entry.[7][8] Another proposed, though less substantiated, mechanism is the inhibition of the viral main protease (3CLpro), which would affect a later stage of the viral lifecycle involving polyprotein processing.[2][9]

References

- 1. Teicoplanin: an alternative drug for the treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teicoplanin—A New Use for an Old Drug in the COVID-19 Era? [mdpi.com]

- 3. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. incacare.live [incacare.live]

- 5. Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Teicoplanin derivatives block spike protein mediated viral entry as pan-SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Teicoplanin A2-4 Quantification

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic effective against a range of Gram-positive bacteria. It is a complex mixture of several closely related components, with the Teicoplanin A2 group (A2-1, A2-2, A2-3, A2-4, and A2-5) being the most abundant and clinically significant. Accurate quantification of the individual components, particularly A2-4, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document provides a detailed application note and a comprehensive protocol for the quantification of Teicoplanin A2-4 using High-Performance Liquid Chromatography (HPLC).

Teicoplanin consists of a mixture of five major components designated A2-1, A2-2, A2-3, A2-4, and A2-5, and a more polar component, A3-1.[1] All components are glycopeptide analogs with molecular weights ranging from 1564.3 to 1907.7.[1] The A2-2 component typically represents more than half of the antibiotic mixture.[2]

Experimental Protocols

This section details the methodologies for the quantification of this compound, including sample preparation and HPLC analysis.

Sample Preparation

The preparation of samples is a critical step to ensure the accuracy and reproducibility of the HPLC analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, serum, pharmaceutical formulations).

For Biological Matrices (Plasma/Serum):

-

Protein Precipitation:

-

To 100 µL of plasma or serum sample, add 200 µL of a precipitating agent such as acetonitrile or methanol.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for HPLC analysis.

-

-

Solid-Phase Extraction (SPE) for Cleaner Samples:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma or serum sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the Teicoplanin components with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC injection.

-

For Pharmaceutical Formulations:

-

Accurately weigh a portion of the lyophilized powder or measure a precise volume of the liquid formulation.

-

Dissolve the sample in a suitable solvent, typically the mobile phase, to achieve a known concentration.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC parameters are provided as a starting point and may be optimized for specific instruments and applications.

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[1][3] |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., sodium phosphate). The exact ratio should be optimized for best separation. One example is a mobile phase consisting of NaH2PO4 buffer and acetonitrile (78:22, v/v).[4][5] Another reported mobile phase is acetonitrile:methanol (50:50, v/v).[1][3] |

| Flow Rate | 1.0 mL/min[1][3] |

| Detection Wavelength | UV detection at 214 nm, 220 nm, 240 nm, or 279 nm.[1][2][3][4] The optimal wavelength should be determined by analyzing the UV spectrum of this compound. |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Internal Standard | An internal standard such as polymyxin B can be used to improve the accuracy and precision of the quantification.[4] |

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the HPLC analysis of Teicoplanin components.

Table 1: Chromatographic Parameters and Linearity

| Component | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Teicoplanin A2-2 | ~27.5 | 7.8 - 500 | 1.0000 | [4] |

| Teicoplanin (total) | - | 70.0 - 120.0 | 0.999 | [1] |

| Teicoplanin (total) | - | 1 - 100 | - | [6] |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 1.0 µg/mL for total Teicoplanin | [6] |

| 7.81 mg/L for Teicoplanin A2-2 | [4] | |

| Accuracy (Recovery) | 93.92 - 110.7% | [4] |

| Mean recovery of 104.7 ± 14.8% for Teicoplanin A2-2 | [4] | |

| Precision (RSD) | Intra-day: < 1.0% | [7] |

| Inter-day: < 1.0% | [7] | |

| Within- and between-run precision of 3.69 - 13.8% | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various matrices. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals. Method validation according to ICH guidelines is essential before implementation for routine analysis. The flexibility of HPLC allows for modifications to the method to suit specific analytical needs, ensuring accurate and precise results for both research and quality control purposes.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Identification and Quantification of Teicoplanin A2-4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several active components, primarily the A2 group (A2-1 to A2-5). Teicoplanin A2-4 is one of the key constituents. Accurate identification and quantification of individual components like A2-4 are crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control in drug manufacturing. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in biological matrices.

Introduction

Teicoplanin is utilized for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][] The therapeutic efficacy and safety of teicoplanin are closely related to its plasma concentrations. Due to significant inter-individual pharmacokinetic variability, TDM is recommended.[4][5] LC-MS/MS offers superior specificity and sensitivity compared to immunoassays for quantifying teicoplanin and its components.[1][4][6] This document provides a detailed protocol for the identification and quantification of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

Caption: General workflow for this compound analysis.

Structure of this compound

Teicoplanin A2 is a complex of five major components (A2-1 to A2-5) that share the same glycopeptide core but differ in the acyl side chain attached to a glucosamine residue.[7] this compound specifically has an 8-methyldecanoyl side chain.[8]

Caption: Simplified structure of this compound.

Protocols

Protocol 1: Sample Preparation from Human Serum/Plasma

-

Sample Thawing: Thaw frozen serum or plasma samples at room temperature.

-

Internal Standard Spiking: To 50 µL of the sample, add 150 µL of an internal standard (IS) solution (e.g., vancomycin or ristocetin in a suitable solvent).[2][9]

-

Protein Precipitation: Vortex the mixture for 3 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 18,260 x g) for 5 minutes to pellet the precipitated proteins.[9]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant 1:1 with the initial mobile phase (e.g., eluent A).[9]

-

Final Centrifugation: Vortex the diluted supernatant for 3 minutes and centrifuge at a lower speed (e.g., 1910 x g) for 5 minutes.[9]

-

Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.[1][10]

-

Column: A reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, Hypersil Gold C8).[4][11]

-

Mobile Phase A: Water with an additive like formic acid or a buffer like sodium dihydrogen phosphate.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A suitable gradient elution to separate this compound from other components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS) Conditions:

-

System: A tandem mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[12]

-

Scan Type: Multiple Reaction Monitoring (MRM).[12]

-

Precursor and Product Ions: The specific m/z transitions for this compound should be optimized. Based on available literature, the precursor ion for this compound/A2-5 is m/z 947.7.[12] Product ions can be selected from fragments like m/z 330.1 and m/z 203.9.[12]

-

Collision Energy (CE) and other parameters: These need to be optimized for the specific instrument being used to achieve the best signal intensity.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published LC-MS/MS methods for teicoplanin analysis.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (mg/L) | 1.56–100.0[11][13] | 2.5–150[10] | 3.9–52.9[14] | 0-200 µg/mL[2] |

| Lower Limit of Quantification (LLOQ) (mg/L) | 1.00[11][13] | 2.5 (total), 0.1 (unbound)[10] | 0.72[14] | 1 µg/mL[2] |

| Lower Limit of Detection (LLOD) (mg/L) | 0.33[11][13] | Not Reported | 0.13[14] | 0.2 µg/mL[2] |

| Imprecision (%CV) | <15% | <5.97% (total), <7.17% (unbound)[10] | <12%[14] | Not Specified |

| Accuracy/Bias (%) | Within ±15% | 107% (total), 108% (unbound)[10] | 99.6% - 109%[4][5] | Not Specified |

| Recovery (%) | >85% | >93%[1] | Not Specified | >93%[2] |

| Internal Standard | Vancomycin[11] | Not Specified | Vancomycin[14] | Ristocetin[1][2] |

Fragmentation of Teicoplanin

Caption: Simplified fragmentation of this compound.

Conclusion

The described LC-MS/MS methodology provides a sensitive, specific, and reliable approach for the identification and quantification of this compound in biological samples. This method is well-suited for applications in therapeutic drug monitoring, clinical research, and pharmaceutical quality control, enabling precise dose adjustments and ensuring drug efficacy and safety. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.

References

- 1. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doc.rero.ch [doc.rero.ch]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C89H99Cl2N9O33 | CID 17748672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. idcmjournal.org [idcmjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

Application Notes: In Vitro Cell-Based Assays for Teicoplanin A2-4 Cytotoxicity

Introduction

Teicoplanin is a glycopeptide antibiotic complex used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a mixture of five major components (A2-1 to A2-5), with Teicoplanin A2-4 being a significant constituent.[4][5] The primary mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[1][6][7][8] While highly effective against bacteria, it is crucial for drug development and safety assessment to characterize the potential cytotoxic effects of this compound on mammalian cells. These application notes provide detailed protocols for three common in vitro cell-based assays to quantify the cytotoxicity of this compound: the MTT, LDH, and Caspase-3/7 assays.

Mechanism of Action (Antibacterial)

Teicoplanin's antibacterial efficacy stems from its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][9] This binding sterically hinders two critical enzymes involved in cell wall construction: peptidoglycan polymerase (preventing glycan chain elongation) and transpeptidase (preventing the cross-linking of peptide chains).[6][8] The resulting unstable cell wall cannot withstand internal osmotic pressure, leading to bacterial cell lysis and death.[6] The cytotoxic mechanism in mammalian cells is less defined, but high concentrations have been shown to reduce cell viability.[2][3][10][11]

Experimental Protocols

A generalized workflow for assessing cytotoxicity is presented below. It begins with standardized cell culture and treatment, followed by specific procedures for each assay type.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][16]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01N HCl) to each well to dissolve the formazan crystals.[13][16]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

-

Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

-

% Viability = (Absorbance_Sample / Absorbance_Control) * 100

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[17][18] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[19]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional controls:

-

Supernatant Collection: After incubation, centrifuge the plate at ~1000 RPM for 5 minutes to pellet any cells.[20] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[20]

-

LDH Reaction: Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[20]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][20]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity using the absorbance values from the experimental, untreated, and maximum LDH release controls.

-

% Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_Release - Abs_Untreated)] * 100

-

Caspase-3/7 Apoptosis Assay

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key effector enzymes in the apoptotic cascade.[21][22] The assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[22] This cleavage releases a signal (light or fluorescence) that is proportional to the amount of active caspase in the sample.[22][23]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. A positive control (cells treated with a known apoptosis inducer like staurosporine) should be included.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate with a lysis/assay buffer.[21][22]

-

Reagent Addition: Add a volume of the prepared caspase reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).

-

Incubation: Gently mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[24] The single reagent addition lyses the cells and initiates the caspase reaction.[22]

-

Measurement: Measure the resulting luminescent or fluorescent signal using a microplate reader.[24][25]

-

Analysis: The signal intensity is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change over the untreated control.

Data Presentation

The following table summarizes published data on the cytotoxic effects of Teicoplanin on various cell lines after a 24-hour exposure, as determined by the MTT assay.[2][10][11] The data indicates a biphasic effect: proliferation at lower concentrations and cytotoxicity at higher concentrations in a dose-dependent manner.[2][10][11]

| Cell Line | Maximum Proliferation Concentration (µg/mL) | Cytotoxicity Threshold (µg/mL) | % Viability at 11,000 µg/mL |

| CHO (Chinese Hamster Ovary) | 1,000 | > 2,000 | 0.3% |

| MCF-7 (Human Breast Cancer) | 400 | > 6,000 | 52.4% |

| Jurkat (Human T-cell Leukemia) | 200 | > 400 | 5.2% |

Data summarized from Kashkolinejad-Koohi et al., 2015.[2][10][11]

Apoptotic Signaling Pathway

While the specific signaling pathway for Teicoplanin-induced cytotoxicity in mammalian cells is not fully elucidated, apoptosis is a common mechanism of cell death induced by chemical compounds. The Caspase-3/7 assay directly measures the final execution phase of apoptosis. This phase can be triggered by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases like Caspase-3 and Caspase-7.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. go.drugbank.com [go.drugbank.com]

- 5. glpbio.com [glpbio.com]

- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Effects of teicoplanin on cell number of cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 22. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 23. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]

- 24. moleculardevices.com [moleculardevices.com]

- 25. stemcell.com [stemcell.com]

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Teicoplanin A2-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) modeling of Teicoplanin, with a specific focus on the A2-4 component. Teicoplanin is a glycopeptide antibiotic crucial in treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Understanding its PK/PD profile is essential for optimizing dosing regimens to maximize efficacy and minimize resistance.

Introduction to Teicoplanin and its Components

Teicoplanin is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and four minor components.[1] The A2 group constitutes the primary active portion of the drug. While the components share a common glycopeptide core, they differ in the fatty acid side chains, which influences their lipophilicity and, consequently, their pharmacokinetic properties.[2][3] Although studies have shown pharmacokinetic differences between the A2 components, some research suggests that monitoring the total teicoplanin concentration is generally sufficient for clinical purposes, as the plasma concentrations of the main components are strongly correlated.[4]

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of peptidoglycan chains. The disruption of cell wall integrity leads to cell lysis and bacterial death.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of pharmacokinetics of individual teicoplanin components in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Multi-Step Chromatographic Protocol for the Purification of Teicoplanin A2-4 from Fermentation Broth

Introduction

Teicoplanin is a crucial glycopeptide antibiotic used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is produced as a complex of several closely related factors by Actinoplanes teichomyceticus. The main components are five closely related molecules designated as Teicoplanin A2-1 through A2-5 (T-A2-1 to T-A2-5), which differ only in the acyl side chains attached to the glucosamine moiety. Teicoplanin A2-4 is one of the most active components. The structural similarity among these components presents a significant challenge for purification. This application note details a robust, multi-step chromatographic strategy for the isolation and purification of this compound from raw fermentation broth, designed for researchers and professionals in drug development and manufacturing.

Principle

This protocol employs a sequential, three-stage chromatographic process to achieve high purity of this compound.

-

Capture Step - Affinity Chromatography: The initial capture from the clarified fermentation broth utilizes affinity chromatography. This method offers high selectivity by using a ligand that specifically binds to the Teicoplanin molecules, allowing for significant purification in a single step by separating the target from a majority of the broth's contaminants.

-

Intermediate Purification - Hydrophobic Interaction Chromatography (HIC): Following the initial capture, HIC is used to separate the Teicoplanin complex from other hydrophobic and less polar impurities. This technique separates molecules based on their hydrophobicity using a salt gradient; high salt concentrations promote binding to the HIC resin, and a decreasing salt gradient facilitates selective elution.

-

Polishing Step - Preparative Reversed-Phase HPLC (RP-HPLC): The final and most critical step is the high-resolution separation of the individual Teicoplanin A2 components using preparative RP-HPLC. This step leverages the subtle differences in the hydrophobicity of the A2 components' fatty acid side chains to achieve baseline separation and isolate the target A2-4 factor.

Visualized Experimental Workflow

The overall purification strategy is outlined in the workflow diagram below.

Caption: Workflow for this compound Purification.

Experimental Protocols

1. Materials and Reagents

-

Equipment: Centrifuge, filtration apparatus (0.45 µm), chromatography system (e.g., ÄKTA), preparative HPLC system with a UV detector, analytical HPLC system.

-

Chromatography Media:

-

Affinity Resin: (e.g., N-acetyl-D-Ala-D-Ala agarose)

-

HIC Resin: (e.g., Phenyl Sepharose)

-

Preparative RP Column: C18 column (e.g., 250 x 20 mm, 10 µm particle size)

-

-

Reagents: Sodium phosphate, sodium chloride, ammonium sulfate, acetonitrile (ACN), trifluoroacetic acid (TFA), sodium hydroxide, hydrochloric acid, water for injection (WFI) or equivalent.

2. Protocol: Step-by-Step Methodology

Step 1: Fermentation Broth Pre-treatment

-

Harvest the fermentation broth containing Teicoplanin.

-

Centrifuge the broth at 8,000 x g for 30 minutes at 4°C to pellet cells and large debris.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulates. The resulting clarified supernatant is the loading material for the first chromatography step.

Step 2: Capture via Affinity Chromatography

-

Column Equilibration: Equilibrate the affinity column with 5 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Loading: Load the clarified supernatant onto the equilibrated column at a linear flow rate of 100 cm/h.

-

Washing: Wash the column with 10 CV of binding buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound Teicoplanin complex with an appropriate elution buffer (e.g., 50 mM sodium phosphate, 1.5 M NaCl, pH 7.0). Collect the eluate in fractions.

-

Pooling: Pool the fractions containing the Teicoplanin complex based on UV absorbance.

Step 3: Intermediate Purification via HIC

-

Sample Preparation: Add ammonium sulfate to the pooled eluate from the affinity step to a final concentration of 1.0 M to promote binding to the HIC resin.

-

Column Equilibration: Equilibrate the HIC column with 5 CV of HIC binding buffer (e.g., 50 mM sodium phosphate, 1.0 M ammonium sulfate, pH 7.0).

-

Loading: Load the sample onto the HIC column.

-

Elution Gradient: Elute the bound proteins using a linear gradient from HIC binding buffer (Buffer A) to HIC elution buffer (Buffer B: 50 mM sodium phosphate, pH 7.0). The gradient should run from 0% to 100% B over 10 CV.

-

Fraction Collection: Collect fractions across the gradient and identify those containing the Teicoplanin complex via analytical HPLC. Pool the relevant fractions.

Step 4: Polishing via Preparative RP-HPLC

-

Sample Preparation: Desalt the pooled fractions from the HIC step using diafiltration or a desalting column, exchanging the buffer for the initial RP-HPLC mobile phase.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase condition (e.g., 85% Mobile Phase A: 0.1% TFA in water; 15% Mobile Phase B: 0.1% TFA in ACN).

-

Injection and Separation: Inject the sample onto the column. Elute using a shallow linear gradient, for example, from 15% to 35% Mobile Phase B over 60 minutes. The slow gradient is critical for resolving the individual A2 components.

-

Detection & Fractionation: Monitor the elution profile at 280 nm. Collect fractions corresponding to the specific peak of this compound. The typical elution order is A2-1, A2-2, A2-3, A2-4, and A2-5.

-

Final Formulation: Pool the high-purity A2-4 fractions. Lyophilize or buffer-exchange into a suitable storage solution.

Data and Performance

The following tables summarize the expected quantitative results at each stage of the purification process. The values are representative and may vary based on fermentation titer and specific operating conditions.

Table 1: Summary of this compound Purification Stages

| Purification Step | Purity of T-A2 Complex (%) | Yield of T-A2 Complex (%) | Key Impurities Removed |

| Clarified Broth | ~1-5% | 100% | Cells, insoluble media components |

| Affinity Chromatography | ~70-80% | ~90% | Water-soluble proteins, media salts |